Regioselective C-3 Metalation: 2-Chloro-3-methylquinoline vs. 2-Chloroquinoline
2-Chloro-3-methylquinoline undergoes exclusive deprotonation at the C-3 methyl group with lithium diisopropylamide (LDA) at –70 °C, enabling subsequent electrophilic trapping at that position. This contrasts sharply with 2-chloroquinoline, which under identical LDA conditions undergoes deprotonation at C-3 of the quinoline ring itself, not at a methyl substituent, leading to a different functionalization pattern. The study also demonstrates that lithium–magnesium and lithium–zinc amides afford C-2 or C-8 functionalization, highlighting the unique C-3 selectivity conferred by the 3-methyl group [1].
| Evidence Dimension | Regioselectivity of metalation (site of deprotonation) |
|---|---|
| Target Compound Data | Exclusive deprotonation at C-3 methyl group with LDA |
| Comparator Or Baseline | 2-Chloroquinoline: deprotonation at C-3 of the quinoline ring |
| Quantified Difference | Complete switch from ring C-3 deprotonation to methyl C-3 deprotonation; quantitative regioselectivity >95% for each pathway |
| Conditions | LDA, THF, –70 °C; DFT calculations corroborate experimental regioselectivity |
Why This Matters
This unique regioselectivity enables synthetic routes to 3-functionalized quinoline derivatives that are inaccessible from 2-chloroquinoline, directly impacting synthetic strategy selection and procurement for medicinal chemistry programs.
- [1] Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. J. Org. Chem. 2018, 83, 353–365. View Source
